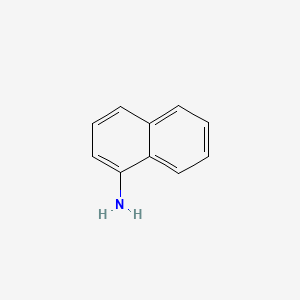

1-Naphthylamine

Descripción

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.

A suspected industrial carcinogen (and listed as such by OSHA). Its N-hydroxy metabolite is strongly carcinogenic and mutagenic.

Structure

3D Structure

Propiedades

IUPAC Name |

naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFPHBVGCFYCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53162-00-8 | |

| Record name | Poly(1-naphthylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53162-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020920 | |

| Record name | 1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.] | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002% | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color | |

CAS No. |

134-32-7, 25168-10-9, 78832-53-8 | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthaleneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 78832-53-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9753I242R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QM155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F | |

| Record name | ALPHA-NAPHTHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-NAPHTHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0518 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-NAPHTHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/241 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Naphthylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0441.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 1-Naphthylamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Naphthylamine (C₁₀H₉N), a critical precursor in the synthesis of various dyes and pharmaceuticals.[1][2] For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its spectral characteristics is fundamental for identification, purity assessment, and structural elucidation. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of 1-Naphthylamine, complete with experimental protocols and a workflow for integrated spectral analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation systems. 1-Naphthylamine, with its extended aromatic system, exhibits characteristic absorption bands in the UV region.[3] The absorption maximum indicates that direct photolysis is a potential environmental degradation pathway.[4]

Data Presentation: UV-Vis Absorption

The electronic absorption spectrum of 1-Naphthylamine shows distinct peaks corresponding to π → π* transitions within the naphthalene ring system.

| Parameter | Wavelength (λmax) | Solvent/Medium | Reference |

| Absorption Maximum | 313 nm | Not Specified | [5] |

| Excitation Maximum | 316 nm | Not Specified | [6] |

| Emission Maximum | 434 nm | Not Specified | [6] |

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the general procedure for obtaining a UV-Vis spectrum of 1-Naphthylamine.

-

Sample Preparation : A stock solution of 1-Naphthylamine is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a volumetric flask. Serial dilutions are then performed to obtain a final concentration within the linear absorbance range of the spectrophotometer (typically below 1.0 AU).[7]

-

Instrumentation Setup : A dual-beam UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to ensure lamp stability.[8]

-

Baseline Correction : A quartz cuvette is filled with the pure solvent to be used as a blank. A baseline scan is run across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and correct for any absorbance from the solvent and cuvette.[8][9]

-

Sample Measurement : The blank cuvette is replaced with a cuvette containing the 1-Naphthylamine solution. The sample is scanned across the same wavelength range.[9]

-

Data Analysis : The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to identify the wavelength of maximum absorbance (λmax).[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[10][11] The IR spectrum of 1-Naphthylamine clearly indicates the presence of an amine group and an aromatic system.

Data Presentation: Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1350 - 1250 | C-N Stretching | Aromatic Amine |

| 900 - 675 | C-H Bending (Out-of-Plane) | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Modern FT-IR spectroscopy often utilizes an ATR accessory, which is ideal for analyzing solid samples directly.[12]

-

Instrument Preparation : The FT-IR spectrometer is switched on, and the system is allowed to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum : A background spectrum is collected with the ATR crystal clean and uncovered. This measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application : A small amount of solid 1-Naphthylamine powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12]

-

Pressure Application : A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition : The sample spectrum is recorded. The instrument collects multiple scans (e.g., 16 or 32) and averages them to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.

-

Cleaning : After analysis, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise structure of an organic compound can be determined.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The NMR data presented below are for 1-Naphthylamine, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

¹³C NMR Data [5]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 144.6 | C-1 (Carbon bearing -NH₂) |

| 134.1 | C-10 (Bridgehead carbon) |

| 127.8 | Aromatic CH |

| 126.7 | Aromatic CH |

| 125.4 | Aromatic CH |

| 123.6 | Aromatic CH |

| 122.7 | Aromatic CH |

| 122.3 | Aromatic CH |

| 115.3 | Aromatic CH |

| 107.4 | Aromatic CH |

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.8 - 7.9 | Multiplet | 2H | Aromatic Protons |

| ~7.4 - 7.5 | Multiplet | 3H | Aromatic Protons |

| ~7.2 - 7.3 | Multiplet | 2H | Aromatic Protons |

| ~4.0 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration. The broad signal for the -NH₂ protons is due to quadrupole broadening and potential hydrogen exchange.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of 1-Naphthylamine is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it, to set the 0 ppm reference point.[13][14]

-

Instrument Tuning : The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C), and the magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved signals.

-

Spectrum Acquisition : The appropriate NMR experiment is selected. For a standard ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) signal is recorded.[15] For ¹³C NMR, which has a much lower natural abundance and sensitivity, more scans are required to achieve a good signal-to-noise ratio.[16]

-

Data Processing : The raw FID data is converted into a spectrum using a mathematical process called a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).

-

Analysis : The chemical shifts, signal integrations (for ¹H NMR), and splitting patterns (multiplicity) are analyzed to assign the signals to specific atoms within the molecule.[17]

Integrated Spectroscopic Analysis Workflow

The definitive identification of a compound like 1-Naphthylamine relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates this integrated approach.

Caption: Workflow for the structural elucidation of 1-Naphthylamine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]

- 7. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Experimental Design [web.mit.edu]

- 12. amherst.edu [amherst.edu]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. egyankosh.ac.in [egyankosh.ac.in]

1-Naphthylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthylamine, a pivotal aromatic amine. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to research, chemical synthesis, and the pharmaceutical industry. The guide also addresses the compound's metabolic pathways and toxicological profile, offering critical information for safety and handling.

Core Properties and Identification

1-Naphthylamine, also known as α-Naphthylamine, is an aromatic amine derived from naphthalene. It presents as colorless needles when pure, though it tends to turn brown or reddish-purple upon exposure to air and light.[1] It possesses a distinct, disagreeable odor.[1]

Physicochemical Data

The fundamental physicochemical properties of 1-Naphthylamine are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| CAS Number | 134-32-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₉N | [4][5][6] |

| Molecular Weight | 143.19 g/mol | [2][3][6] |

| Melting Point | 47-50 °C | [1][2][3] |

| Boiling Point | 301 °C | [1][2][3] |

| Density | 1.114 g/mL at 25 °C | [1][2][3] |

| Solubility in Water | 0.002% (20 °C) | [1] |

| Vapor Pressure | 1 mmHg at 104 °C | [1] |

| Flash Point | 157 °C | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 1-Naphthylamine. Key spectral information is outlined below.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectra available in various deuterated solvents, such as CDCl₃. |

| ¹³C NMR | Spectral data in CDCl₃ is available for structural elucidation. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine and aromatic C-H and C=C stretching. Spectra are available for samples prepared as KBr discs or in nujol mull. |

| Mass Spectrometry (MS) | Electron ionization mass spectra show a molecular ion peak corresponding to its molecular weight. |

| UV/Visible Spectroscopy | 1-Naphthylamine absorbs UV light at wavelengths above 290 nm. |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of 1-Naphthylamine are presented to aid in laboratory applications.

Synthesis of 1-Naphthylamine via Béchamp Reduction

A traditional and reliable method for the preparation of 1-Naphthylamine is the reduction of 1-nitronaphthalene.

Materials:

-

1-Nitronaphthalene

-

Iron turnings

-

30% Hydrochloric acid

-

Water

-

Sodium carbonate

Procedure:

-

To a reaction vessel equipped with a stirrer, add 200 g of iron turnings, 100 g of water, and 10 ml of 30% hydrochloric acid.

-

Heat the mixture to 50 °C and wait for the initial evolution of hydrogen to cease.

-

Gradually add 173 g of 1-nitronaphthalene in small portions over 4 hours, maintaining the temperature at 50 °C with external cooling to prevent the formation of undesired azo compounds.

-

After the addition is complete, add sodium carbonate until the mixture is distinctly alkaline.

-

The 1-Naphthylamine product is then isolated by steam distillation. Heat the reaction mixture to 200 °C to remove water, then introduce super-heated steam at 250 °C.

-

Collect the distillate until only discolored products or no product is carried over.

-

Separate the solidified 1-Naphthylamine from the aqueous layer, melt and dry it at 110 °C, and finally purify by vacuum distillation to obtain a colorless crystalline product with a melting point of 50 °C.

Synthesis of Naphthionic Acid

Naphthionic acid (1-aminonaphthalene-4-sulfonic acid) is an important derivative of 1-Naphthylamine used in the synthesis of azo dyes.[1]

Materials:

-

1-Naphthylamine

-

Sulfuric acid

-

Crystallized oxalic acid

Procedure:

-

Heat a mixture of 1-Naphthylamine and sulfuric acid to 170–180 °C.

-

Introduce crystallized oxalic acid to the reaction mixture.

-

The resulting product, naphthionic acid, will precipitate as small needles which are sparingly soluble in water.[1]

Applications in Research and Industry

1-Naphthylamine is a versatile chemical intermediate with a range of applications.

-

Dye Synthesis: It is a crucial precursor for a variety of azo dyes.[1] For instance, its derivative, naphthionic acid, is used in the production of Congo red.[1]

-

Rubber Industry: It is used in the manufacturing of antioxidants, such as N-phenyl-α-naphthylamine, which enhance the durability of rubber products.

-

Agrochemicals: 1-Naphthylamine serves as an intermediate in the synthesis of certain herbicides and pesticides.

-

Drug Development and Medicinal Chemistry: It is a building block in the synthesis of more complex molecules. For example, it is used in the preparation of Aptiganel, a non-competitive NMDA receptor antagonist that was investigated for neuroprotection in stroke.[1] Furthermore, derivatives of 1-Naphthylamine have been utilized as ligands in asymmetric catalysis, a key technology in modern pharmaceutical synthesis.

Metabolic Pathways and Toxicology

Understanding the metabolic fate and toxicity of 1-Naphthylamine is paramount for its safe handling and for assessing its environmental and health impacts.

1-Naphthylamine is metabolized in the liver. The primary routes of metabolism involve N-acetylation and N-glucuronidation, which are generally considered detoxification pathways. In contrast to its isomer, 2-naphthylamine, which is a potent bladder carcinogen, 1-Naphthylamine shows significantly less carcinogenic activity. This difference is attributed to the metabolic preference of 1-Naphthylamine for N-glucuronidation and a lack of significant N-oxidation, the pathway that leads to the formation of carcinogenic metabolites. The carcinogenicity often associated with commercial-grade 1-Naphthylamine in the past has been largely attributed to contamination with the 2-naphthylamine isomer.[7] However, it is still classified as a carcinogen and must be handled with appropriate safety precautions.

Diagrams and Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Synthesis of 1-Naphthylamine via reduction of 1-Nitronaphthalene.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Naphthylamine(134-32-7) 1H NMR spectrum [chemicalbook.com]

- 3. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR [m.chemicalbook.com]

- 4. N-Phenyl-1-naphthylamine(90-30-2) IR Spectrum [chemicalbook.com]

- 5. 1-Naphthylamine(134-32-7) IR Spectrum [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Lifetime carcinogenicity study of 1- and 2-naphthylamine in dogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety for Handling 1-Naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1-Naphthylamine, a chemical intermediate with significant toxicological considerations. The following sections detail its properties, hazards, safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

1-Naphthylamine is a crystalline solid that ranges from white to yellowish, turning a purplish-red upon exposure to air and light.[1][2] It possesses a distinct, unpleasant ammonia-like odor.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉N | [3] |

| Molar Mass | 143.19 g/mol | [3] |

| Appearance | Colorless to yellowish crystals, turns reddish-purple in air | [2][3] |

| Odor | Disagreeable, ammonia-like | [1][2] |

| Melting Point | 47-50 °C | [1][4][5] |

| Boiling Point | 301 °C | [1][4][5] |

| Density | 1.114 g/cm³ at 20 °C | [1][6] |

| Vapor Pressure | 0.003 hPa at 20 °C | [1][6] |

| Flash Point | 157 °C (315 °F) | [2] |

| Autoignition Temperature | 460 °C | [1] |

| Water Solubility | 1.7 g/L | [1][4] |

| log P (n-octanol/water) | 2.25 | [6] |

Hazard Identification and Toxicology

1-Naphthylamine is classified as a hazardous substance, with acute and chronic health risks. It is harmful if swallowed and can be fatal if it comes into contact with the skin.[7] The compound is a suspected human carcinogen and is known to cause bladder cancer.[3][8]

Acute Toxicity

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rabbit | 680 mg/kg | [1] |

| Intraperitoneal | Mouse | 96 mg/kg | [1] |

Short-term exposure can lead to irritation of the skin and eyes.[9] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[9] Severe cases can result in breathing difficulties, collapse, and even death.[9]

Chronic Toxicity and Carcinogenicity

Long-term exposure to 1-Naphthylamine poses a significant cancer risk, particularly for bladder cancer.[3][8] While historical studies on its carcinogenicity were often confounded by the presence of the more potent bladder carcinogen 2-Naphthylamine as an impurity, 1-Naphthylamine itself is considered a potential occupational carcinogen.[8][10] It is listed as one of the 13 carcinogens covered by the OSHA General Industry Standards.[3]

The mechanism of its carcinogenicity is believed to involve metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.[8]

Signaling Pathway of Carcinogenicity

The carcinogenic activity of 1-Naphthylamine is linked to its metabolic activation, primarily in the liver, to electrophilic intermediates that can damage DNA. The key initial step is N-hydroxylation, forming N-hydroxy-1-naphthylamine. This metabolite can then be further conjugated or undergo rearrangement to form reactive species that bind to DNA, leading to mutations and potentially initiating the process of carcinogenesis, particularly in the urinary bladder.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Bladder cancer induction by aromatic amines: role of N-hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. ehss.syr.edu [ehss.syr.edu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Reaction of 1-Naphthylamine with Oxidizing Agents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Naphthylamine is an aromatic amine derived from naphthalene that serves as a precursor in the synthesis of various dyes and agrochemicals.[1] Its chemical structure, featuring a reactive amino group on a naphthalene ring system, makes it particularly susceptible to oxidation. The reaction of 1-naphthylamine with oxidizing agents is a fundamental process that can lead to a variety of products, ranging from simple quinones to complex polymeric materials. The nature of the final product is highly dependent on the specific oxidizing agent employed, reaction conditions such as pH and temperature, and the presence of catalysts. This guide provides a comprehensive overview of these reactions, detailing the products formed, summarizing quantitative data, presenting experimental protocols, and visualizing key reaction pathways and workflows. Understanding these oxidative transformations is critical for controlling reaction outcomes and for developing novel synthetic methodologies in pharmaceutical and materials science.

Core Reactions and Products

The oxidation of 1-naphthylamine can yield several distinct products. The primary reaction pathways involve oxidation of the amino group and the aromatic ring.

Formation of 1,4-Naphthoquinone

A common and synthetically useful outcome of the oxidation of 1-naphthylamine is the formation of 1,4-naphthoquinone. This conversion is achieved using strong oxidizing agents that replace the amino group with a carbonyl group and introduce a second carbonyl at the para-position.

-

Chromic Acid (H₂CrO₄): Chromic acid is a classic reagent for converting 1-naphthylamine into 1,4-naphthoquinone.[1] The reaction is typically carried out in an acidic medium.

-

Potassium Dichromate (K₂Cr₂O₇): In a sulfuric acid solution, potassium dichromate effectively oxidizes 1-naphthylamine to 1,4-naphthoquinone.[2] This method is analogous to the oxidation of other aminonaphthols.[3]

-

Hydrogen Peroxide (H₂O₂): A greener and more modern approach involves the use of hydrogen peroxide in an acidic medium, such as sulfuric acid in acetic acid, to yield 1,4-naphthoquinone.[4]

-

Electrolytic Oxidation: Electrochemical methods using a lead peroxide anode can also produce 1,4-naphthoquinone from 1-naphthylamine, often alongside other products like phthalic acid and colored polymers.[2]

Formation of Colored Precipitates and Dyes

Milder oxidizing agents often lead to the formation of intensely colored, complex products resulting from coupling reactions.

-

Ferric Chloride (FeCl₃): Solutions of 1-naphthylamine salts react with ferric chloride to produce a characteristic blue precipitate.[1] This reaction is indicative of the formation of dimeric or oligomeric species.

-

Electrolytic Oxidation: Besides 1,4-naphthoquinone, the electrolytic oxidation of 1-naphthylamine is reported to produce a "naphthylamine-violet" coloring matter.[2]

Oxidative Polymerization

Under specific conditions, the oxidation of 1-naphthylamine leads to the formation of poly(1-naphthylamine) (PNA), a conductive polymer with potential applications in electronics and sensors.[5]

-

Chemical Oxidative Polymerization: Initiators like potassium persulfate in an acidic medium can induce the polymerization of 1-naphthylamine.[5] The polymer chain is believed to be formed through mixed N-C(4), N-C(5), and N-C(7) linkages.[6]

-

Electrochemical Polymerization: Applying a constant potential can also lead to the formation of PNA films on an electrode surface.[6]

Advanced Oxidative Degradation

Advanced Oxidation Processes (AOPs) are employed for the complete mineralization of aromatic amines for environmental remediation.

-

Fe²⁺/Peroxymonosulfate/UV System: This AOP effectively degrades 1-naphthylamine by generating highly reactive sulfate (SO₄•–) and hydroxyl (•OH) radicals.[7] The reaction proceeds through intermediates like lawsone and juglone before eventual mineralization to CO₂ and H₂O.[7]

Data Presentation: Quantitative Analysis

The synthesis of 1,4-naphthoquinone from 1-naphthylamine using hydrogen peroxide has been optimized to achieve significant yields. The table below summarizes the optimal reaction conditions.

| Parameter | Optimal Value | Yield | Reference |

| Molar Ratio (1-Naphthylamine : H₂O₂) | 1 : 10 | > 52.2% | [4] |

| H₂O₂ Concentration (mass) | 5% | > 52.2% | [4] |

| Sulfuric Acid Concentration (mass) | 45% | > 52.2% | [4] |

| Reaction Temperature | 80 °C | > 52.2% | [4] |

| Reaction Time | 3 hours | > 52.2% | [4] |

Experimental Protocols

Synthesis of 1,4-Naphthoquinone via H₂O₂ Oxidation

This protocol is based on the optimized conditions reported for the hydrogen peroxide-mediated oxidation of 1-naphthylamine.[4]

Materials:

-

1-Naphthylamine

-

Hydrogen Peroxide (30% w/w solution)

-

Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Distilled Water

-

Three-neck round-bottom flask equipped with a condenser, thermometer, and dropping funnel

-

Magnetic stirrer with heating mantle

Procedure:

-

Preparation of Reagents:

-

Prepare a 5% (w/w) solution of H₂O₂ by diluting the 30% stock solution with distilled water.

-

Prepare a 45% (w/w) solution of sulfuric acid by carefully adding concentrated H₂SO₄ to distilled water with cooling.

-

-

Reaction Setup: In the three-neck flask, dissolve the desired amount of 1-naphthylamine in glacial acetic acid.

-

Initiation of Reaction: Add the 45% sulfuric acid solution to the flask. Begin stirring and heat the mixture to 80 °C using the heating mantle.

-

Addition of Oxidant: Once the temperature is stable at 80 °C, add the 5% H₂O₂ solution dropwise from the dropping funnel over a period of 30 minutes. The molar ratio of 1-naphthylamine to H₂O₂ should be 1:10.

-

Reaction Monitoring: Maintain the reaction mixture at 80 °C with continuous stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After 3 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 1,4-naphthoquinone in a desiccator.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ether, to yield pure, canary-yellow prisms of 1,4-naphthoquinone.[3]

Safety Precautions: 1-Naphthylamine is a known carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9] Strong acids and oxidizing agents are corrosive and should be handled with care.

Visualization of Pathways and Workflows

Reaction Pathway: Oxidation to 1,4-Naphthoquinone

The following diagram illustrates the general transformation of 1-naphthylamine to 1,4-naphthoquinone using a strong oxidizing agent in an acidic medium.

Caption: General pathway for the oxidation of 1-naphthylamine to 1,4-naphthoquinone.

Reaction Pathway: Oxidative Polymerization

This diagram shows the oxidative coupling of 1-naphthylamine monomers to form a polymer chain.

Caption: Schematic of the oxidative polymerization of 1-naphthylamine.

Experimental Workflow

The logical flow for a typical synthesis and characterization experiment is depicted below.

Caption: Standard laboratory workflow for the oxidation of 1-naphthylamine.

Conclusion

The oxidation of 1-naphthylamine is a versatile reaction capable of producing a range of valuable chemical compounds. By carefully selecting the oxidizing agent and controlling the reaction conditions, chemists can selectively synthesize 1,4-naphthoquinone, a key building block in organic synthesis, or generate conductive polymers like poly(1-naphthylamine). Furthermore, advanced oxidation processes provide an effective means for the environmental degradation of this carcinogenic compound. The protocols and pathways detailed in this guide offer a foundational understanding for researchers aiming to exploit the rich oxidative chemistry of 1-naphthylamine in drug development, materials science, and environmental applications.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of 1,4-Naphthoquinone by Oxidation of 1-Naphthylamine [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

The Cornerstone of a Colorful Era: 1-Naphthylamine's Historical Role in Dye Synthesis

An in-depth guide for researchers and professionals on the pivotal role of 1-naphthylamine in the development of the synthetic dye industry, detailing its chemistry, key products, and historical significance.

Introduction

In the annals of synthetic chemistry, few compounds hold as significant a place as 1-naphthylamine. This aromatic amine, derived from naphthalene, was a cornerstone in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Its unique chemical properties made it a versatile precursor for a vast array of azo dyes, which brought a vibrant and affordable palette of colors to textiles and other materials, fundamentally changing the aesthetic landscape of the modern world. This technical guide delves into the historical applications of 1-naphthylamine in dye synthesis, providing detailed experimental protocols from the era, quantitative data on its use, and a visual representation of the key chemical pathways involved.

Historical Context: The Rise of Synthetic Dyes

The mid-19th century marked a paradigm shift in the world of color. William Henry Perkin's accidental discovery of mauveine in 1856 ignited a chemical revolution, leading to the decline of natural dyes and the ascendancy of synthetic colorants derived from coal tar.[1] German chemists, in particular, capitalized on these advancements, and by the early 20th century, the German dye industry dominated the global market.[2][3] Central to this dominance was the development of azo dyes, a class of compounds characterized by the -N=N- functional group. The synthesis of these dyes relied on two key chemical processes: diazotization and coupling. 1-Naphthylamine, with its reactive amino group, proved to be an ideal starting material for the diazotization reaction.

The Chemistry of 1-Naphthylamine in Azo Dye Synthesis

The synthesis of azo dyes from 1-naphthylamine follows a two-step process:

-

Diazotization: 1-Naphthylamine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an activated aromatic compound such as a phenol, a naphthol, or another aromatic amine. The diazonium salt acts as an electrophile, and an electrophilic aromatic substitution reaction occurs, forming the characteristic azo bond (-N=N-) that links the two aromatic systems and creates the chromophore responsible for the dye's color.